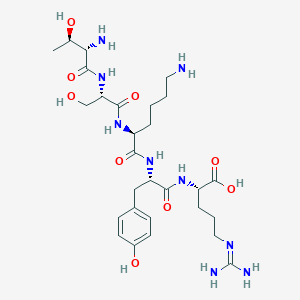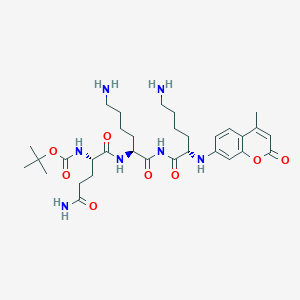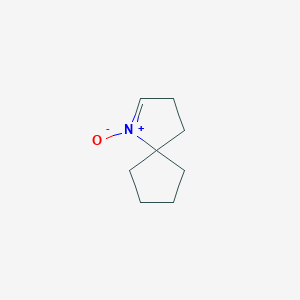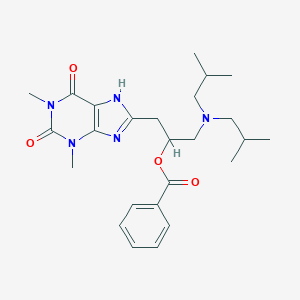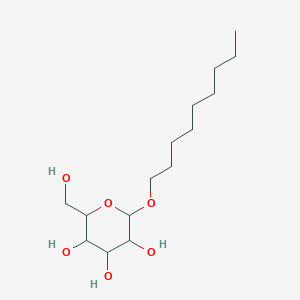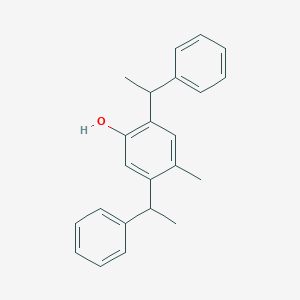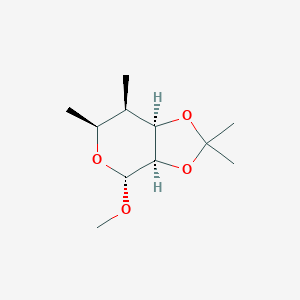
Histamine dichloramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine dichloramine, also known as imidazole-4,5-dicarboxaldehyde chloramine-T, is a synthetic compound that has been used extensively in scientific research. It is a potent oxidizing agent that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
Histamine dichloramine acts primarily as an oxidizing agent, reacting with cellular components such as proteins, lipids, and DNA. This leads to the production of reactive oxygen species, which can cause damage to cellular structures and activate various signaling pathways. The exact mechanism of action of histamine dichloramine is not fully understood, but it is thought to act through the activation of various transcription factors and signaling pathways, including NF-κB, AP-1, and Nrf2.
Biochemical and Physiological Effects
Histamine dichloramine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in various disease states. It has also been shown to activate various signaling pathways involved in the regulation of cellular metabolism, oxidative stress, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using histamine dichloramine in lab experiments is its ability to induce oxidative stress in cells and tissues. This makes it a valuable tool for studying the role of oxidative stress in various disease states. However, histamine dichloramine can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the use of histamine dichloramine requires specialized equipment and expertise, which can make it difficult to use in some lab settings.
Orientations Futures
There are many future directions for the use of histamine dichloramine in scientific research. One area of interest is the role of oxidative stress in aging and age-related diseases. Histamine dichloramine could be used to study the effects of oxidative stress on cellular aging and the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, histamine dichloramine could be used to study the role of oxidative stress in the development and progression of various cancers. Finally, histamine dichloramine could be used to develop new therapies for the treatment of various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, histamine dichloramine is a valuable tool for studying oxidative stress and inflammation in scientific research. Its ability to induce oxidative stress in cells and tissues has made it a valuable tool for studying the role of oxidative stress in various disease states. While there are limitations to its use, the future directions for the use of histamine dichloramine in scientific research are promising.
Méthodes De Synthèse
Histamine dichloramine is synthesized by reacting chloramine-T with Histamine dichloramine,5-dicarboxaldehyde. Chloramine-T is a commonly used disinfectant that is readily available and inexpensive. Imidazole-4,5-dicarboxaldehyde is a reactive aldehyde that is easily synthesized from imidazole. The reaction between chloramine-T and Histamine dichloramine,5-dicarboxaldehyde is carried out in a basic solution and results in the formation of histamine dichloramine.
Applications De Recherche Scientifique
Histamine dichloramine has been used extensively in scientific research as a tool to study oxidative stress and inflammation. It has been shown to induce oxidative stress in cells and tissues, leading to the activation of various signaling pathways and the production of reactive oxygen species. This has made it a valuable tool for studying the role of oxidative stress in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Propriétés
Numéro CAS |
109241-52-3 |
|---|---|
Nom du produit |
Histamine dichloramine |
Formule moléculaire |
C5H7Cl2N3 |
Poids moléculaire |
180.03 g/mol |
Nom IUPAC |
N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
FPUBZCQSPWVHEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
SMILES canonique |
C1=C(NC=N1)CCN(Cl)Cl |
Synonymes |
HisNCl2 histamine dichloramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



